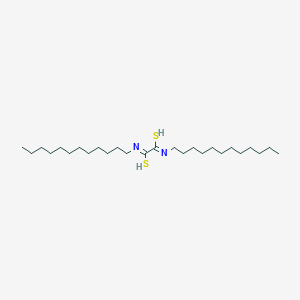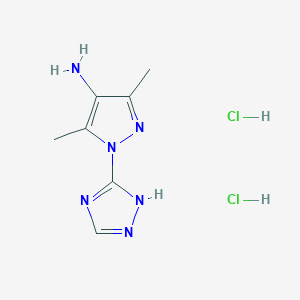
3-(2-methylpropanesulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methylpropanesulfonyl)azetidine typically involves the reaction of azetidines with sulfonyl chlorides under basic conditions. For instance, the reaction of azetidine with 2-methylpropanesulfonyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile/methanol (9:1) at 60°C yields this compound .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. Microwave irradiation and solid support techniques, such as using alumina, have been employed to enhance reaction efficiency and product isolation .
化学反应分析
Types of Reactions: 3-(2-Methylpropanesulfonyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Ring-Opening Reactions: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products:
Substitution Reactions: Products typically include substituted azetidines.
Ring-Opening Reactions: Products can include linear or branched amines, depending on the nucleophile used.
科学研究应用
3-(2-Methylpropanesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-methylpropanesulfonyl)azetidine involves its ability to undergo ring-opening and substitution reactions due to its ring strain. These reactions can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(2-Methylpropanesulfonyl)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a valuable intermediate in organic synthesis and a promising scaffold in medicinal chemistry .
属性
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBAMORKIGEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7950330.png)



![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)



![2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B7950393.png)
![Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide](/img/structure/B7950398.png)
![3-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)tetrahydrothiophene 1,1-dioxide hydrochloride](/img/structure/B7950406.png)


